molecular formula C16H30O4P B1588048 Lead(II) isooctanoate CAS No. 64504-12-7

Lead(II) isooctanoate

Cat. No.: B1588048
CAS No.: 64504-12-7
M. Wt: 494 g/mol
InChI Key: DMTRWFMFBIMXBX-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lead(II) isooctanoate is an organometallic compound where lead is coordinated with isooctanoate ligands. This compound is part of the broader category of lead(II) soaps, which are used in various industrial applications due to their unique chemical properties. This compound is known for its role as a stabilizer and a catalyst in different chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Lead(II) isooctanoate can be synthesized through the reaction of lead(II) oxide or lead(II) acetate with isooctanoic acid. The reaction typically involves heating the reactants in an inert atmosphere to facilitate the formation of the this compound complex. The general reaction can be represented as: [ \text{PbO} + 2 \text{C}8\text{H}{15}\text{COOH} \rightarrow \text{Pb(C}8\text{H}{15}\text{COO})_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced by reacting lead(II) oxide with isooctanoic acid under controlled temperature and pressure conditions. The process ensures high purity and yield of the final product, which is essential for its applications in various industries.

Chemical Reactions Analysis

Types of Reactions: Lead(II) isooctanoate undergoes several types of chemical reactions, including:

    Oxidation: Lead(II) can be oxidized to lead(IV) in the presence of strong oxidizing agents.

    Reduction: Lead(II) can be reduced to metallic lead in the presence of reducing agents.

    Substitution: The isooctanoate ligands can be substituted by other carboxylates or ligands in the presence of suitable reagents.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas or sodium borohydride.

    Substitution: Carboxylic acids or other ligands in an inert atmosphere.

Major Products Formed:

    Oxidation: Lead(IV) compounds.

    Reduction: Metallic lead.

    Substitution: Lead(II) compounds with different ligands.

Scientific Research Applications

Lead(II) isooctanoate has several scientific research applications, including:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential effects on biological systems, particularly in studies related to lead toxicity.

    Medicine: Explored for its potential use in radiopharmaceuticals and diagnostic imaging.

    Industry: Utilized as a stabilizer in the production of plastics and as a drying agent in paints and coatings.

Mechanism of Action

The mechanism by which lead(II) isooctanoate exerts its effects involves the interaction of lead ions with various molecular targets. Lead ions can bind to proteins, enzymes, and nucleic acids, disrupting their normal function. This binding can lead to oxidative stress, inhibition of enzyme activity, and interference with cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used.

Comparison with Similar Compounds

  • Lead(II) acetate
  • Lead(II) oxide
  • Lead(II) chloride
  • Lead(II) sulfate

Comparison: Lead(II) isooctanoate is unique due to its specific coordination with isooctanoate ligands, which imparts distinct chemical properties compared to other lead(II) compounds. For instance, lead(II) acetate is more soluble in water, while lead(II) oxide is primarily used in glass and ceramics. Lead(II) chloride and lead(II) sulfate are known for their limited solubility and are used in different industrial applications. The unique properties of this compound make it particularly useful as a stabilizer and catalyst in various chemical processes.

Properties

IUPAC Name

lead(2+);6-methylheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H16O2.Pb/c2*1-7(2)5-3-4-6-8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTRWFMFBIMXBX-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].[Pb+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O4Pb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64504-12-7, 93981-67-0
Record name Isooctanoic acid, lead salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064504127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lead(II) isooctanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093981670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isooctanoic acid, lead salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.010
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Lead(II) isooctanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.091.916
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lead(II) isooctanoate
Reactant of Route 2
Reactant of Route 2
Lead(II) isooctanoate
Reactant of Route 3
Reactant of Route 3
Lead(II) isooctanoate
Reactant of Route 4
Reactant of Route 4
Lead(II) isooctanoate
Reactant of Route 5
Lead(II) isooctanoate
Reactant of Route 6
Lead(II) isooctanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.